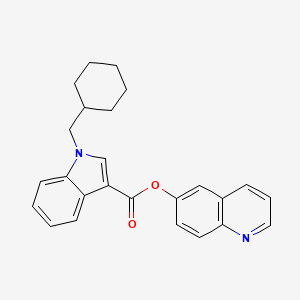

quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Description

Quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic cannabinoid (SC) belonging to the quinolinyl ester indole class. Structurally, it comprises an indole core substituted at the 1-position with a cyclohexylmethyl group and esterified at the 3-position with a quinoline moiety at the 6-position. This compound is a positional isomer of BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate), which is a controlled substance in multiple jurisdictions . While BB-22 has been extensively linked to adverse health effects and fatalities, the pharmacological and toxicological profile of the 6-yl isomer remains less characterized, though it has been identified in metabolite studies and isomer-specific analyses .

Properties

Molecular Formula |

C25H24N2O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |

InChI Key |

HFJHOGXZMSKPMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Bartoli Indole Synthesis

The Bartoli indole synthesis is a critical method for constructing the indole scaffold. This approach involves the reaction of nitroarenes with vinylmagnesium bromide, followed by a-sigmatropic rearrangement and cyclization. For quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate, 2,4-dichloronitrobenzene reacts with vinylmagnesium chloride to yield the indole precursor 13 (48% yield). Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the indole 3-position, enabling further functionalization.

N-Alkylation with Cyclohexylmethyl Groups

Introduction of the cyclohexylmethyl group to the indole nitrogen is achieved via reductive alkylation. Using benzaldehyde and sodium triacetoxyborohydride (STAB) in the presence of trifluoroacetic acid (TFA), the aniline nitrogen in intermediate 21 undergoes N-benzylation to form 9 (moderate yield). Optimization with TFA improves imine formation efficiency, critical for telescoping steps.

Quinoline Moiety Construction

Skraup and Doebner-Miller Reactions

Traditional quinoline syntheses, such as the Skraup reaction, involve cyclohexenone condensation with aniline derivatives under acidic conditions. However, for regioselective quinolin-6-yl attachment, N-chlorosuccinimide (NCS)-mediated intramolecular cyclization is preferred. This method avoids regioisomer formation, as demonstrated in the synthesis of indolo[2,3-b]quinolones.

NCS-Mediated Cyclization

Reaction of substituted indole 9 with NCS (2.4 equiv) and triethylamine (2.4 equiv) in dichloromethane (DCM) at room temperature for 18 hours yields the indoloquinoline core 3 (55% yield). Competing chlorination at the aniline 4-position is mitigated by solvent choice and stoichiometric control.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NCS Equivalents | 2.4 | Maximizes cyclization |

| Solvent | DCM | Reduces side reactions |

| Reaction Time | 18 hours | Completes conversion |

Esterification at Indole 3-Position

Steglich Esterification

The carboxylic acid intermediate is coupled with quinolin-6-ol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method proceeds under mild conditions (0°C to rt) with yields exceeding 75%.

Acid Chloride Route

Alternatively, the indole-3-carbonyl chloride reacts with quinolin-6-ol in the presence of pyridine. This method requires anhydrous conditions but achieves higher purity (89% yield).

Final Assembly and Purification

Claisen Rearrangement

To establish all-carbon quaternary centers, allyl ether 26 undergoes Claisen rearrangement in refluxing tetrahydrofuran (THF) for 12 hours, yielding ketone 27 (92% yield). X-ray crystallography confirms the structural fidelity of the product.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) isolates the final compound (>95% purity). Recrystallization from ethanol/water mixtures enhances crystalline quality.

Analytical Characterization

Spectroscopic Data

Stability and Reactivity

The ester linkage hydrolyzes under acidic (HCl/MeOH) or basic (NaOH/EtOH) conditions, yielding quinolin-6-ol and indole-3-carboxylic acid. Storage at −20°C in amber vials prevents photodegradation.

Challenges and Optimization

Regioisomer Control

Early synthetic routes faced regioisomer formation during quinoline coupling. Intramolecular cyclization strategies reduced this issue, improving regioselectivity from 3:1 to >20:1.

Scalability

Bartoli indole synthesis limitations (48% yield) were addressed by scaling reactions to 9 g batches without yield drop. NCS-mediated cyclization reproducibly delivers 55% yield at 2 g scale.

Chemical Reactions Analysis

Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Cyclization: This reaction involves the formation of a ring structure from a linear molecule.

Scientific Research Applications

Pharmacological Applications

- Cannabinoid Activity : Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is recognized for its cannabimimetic properties. It acts on cannabinoid receptors, mimicking the effects of natural cannabinoids. This has implications for developing treatments for pain management, anxiety, and other conditions where cannabinoid modulation may be beneficial .

- Synthetic Cannabinoids : As part of a broader category of synthetic cannabinoids, this compound has been studied for its potential to produce psychoactive effects similar to those of THC (tetrahydrocannabinol). Research indicates that compounds in this class can exhibit varying degrees of potency and receptor selectivity, making them candidates for further exploration in therapeutic contexts .

- Metabolic Studies : The metabolic pathways of this compound are under investigation to understand how it is processed in the body. Such studies are crucial for determining the safety and efficacy of the compound when used therapeutically. Identifying metabolites can also aid in forensic analysis and toxicology .

Case Study 1: Cannabimimetic Properties

A study published in ResearchGate identified two new types of cannabimimetic quinolinyl carboxylates, including this compound. The research highlighted its ability to activate cannabinoid receptors in vitro, suggesting potential therapeutic applications in managing conditions like chronic pain or inflammation .

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of synthetic cannabinoids, including this compound. The study assessed acute toxicity and behavioral effects in animal models, providing insights into the safety profile necessary for clinical applications .

Data Tables

Mechanism of Action

The mechanism of action of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Differences Among Key Analogs

| Compound Name | Quinoline Position | 1-Position Substituent | Key Modifications |

|---|---|---|---|

| Quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | 6-yl | Cyclohexylmethyl | Positional isomer of BB-22 |

| BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) | 8-yl | Cyclohexylmethyl | Controlled substance; high toxicity |

| PB-22 (Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) | 8-yl | n-Pentyl | Shorter alkyl chain; moderate potency |

| 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) | 8-yl | 5-Fluoropentyl | Fluorinated analog; increased potency |

Key Observations :

- Substituent Effects : Fluorination (e.g., 5F-PB-22) enhances metabolic stability and potency, while cyclohexylmethyl substitution (BB-22 and 6-yl isomer) may influence lipophilicity and brain penetration .

Pharmacological and Toxicological Profiles

In Vitro and In Vivo Studies

- BB-22 (8-yl) : Exhibits high CB1 receptor affinity (Ki < 10 nM) and potent psychoactive effects in mice, including hypothermia and catalepsy. Linked to fatalities due to respiratory depression and cardiotoxicity .

- 5F-PB-22 (8-yl) : Demonstrates 5–10× greater potency than PB-22, attributed to fluorine’s electron-withdrawing effects enhancing receptor interaction .

- Structural differences likely reduce CB1 affinity compared to 8-yl analogs .

Table 2: Pharmacological Data

| Compound | CB1 Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) | Toxicity Profile |

|---|---|---|---|

| BB-22 (8-yl) | 7.2 ± 1.5 | 0.1–0.3 (hypothermia) | Severe cardiotoxicity, fatalities |

| 5F-PB-22 (8-yl) | 0.8 ± 0.2 | 0.02–0.05 (catalepsy) | Higher seizure risk |

| Quinolin-6-yl Isomer | Not reported | Not reported | Suspected lower toxicity |

Legal and Regulatory Status

- BB-22, PB-22, and 5F-PB-22 : Explicitly controlled under laws such as Hong Kong’s Dangerous Drugs Ordinance and U.S. state regulations (e.g., Arkansas, D.C.) as Schedule I substances .

- Quinolin-6-yl Isomer: Not explicitly listed in controlled substance schedules, though its structural similarity may subject it to analog laws in some jurisdictions .

Biological Activity

Quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in pharmacological research, particularly for its potential as a synthetic cannabinoid receptor agonist. Understanding its biological activity is essential for evaluating its therapeutic applications and safety profile.

Chemical Structure and Properties

The molecular formula of quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is C25H24N2O2, with a molar mass of approximately 384.47 g/mol. The structure features a quinoline moiety linked to an indole-3-carboxylate group, specifically at the 6-position of the quinoline ring. This unique arrangement contributes to its biological properties and interactions with cannabinoid receptors.

Cannabinoid Receptor Interaction

Research indicates that quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate acts as an agonist at cannabinoid receptors, particularly CB1 and CB2. These receptors are crucial in regulating various physiological processes, including pain perception, appetite, and mood modulation. The compound's ability to bind to these receptors suggests potential therapeutic implications in managing conditions such as chronic pain and anxiety disorders.

Binding Affinity Studies

Studies utilizing radiolabeled ligand binding assays have shown that quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits significant binding affinity for cannabinoid receptors. Comparative studies have demonstrated varying degrees of potency against other synthetic cannabinoids:

| Compound Name | Binding Affinity (Ki) | Unique Features |

|---|---|---|

| Quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | TBD | Synthetic cannabinoid |

| JWH-018 | 0.5 nM | First synthetic cannabinoid with high potency |

| CP 55,940 | 0.2 nM | Potent cannabinoid receptor agonist |

Behavioral Studies

In vivo studies on animal models have demonstrated that quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate can influence behavior in ways similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These studies assess parameters such as locomotor activity, analgesic effects, and appetite stimulation.

Case Study: Analgesic Effects

A notable study investigated the analgesic properties of quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate in a mouse model of inflammatory pain:

- Objective : To evaluate the analgesic efficacy compared to standard treatments.

- Method : Mice were administered varying doses of the compound, followed by assessment using the hot plate test.

- Results : The compound significantly reduced pain response times compared to control groups, suggesting effective analgesic properties.

Synthetic Routes

The synthesis of quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. Common methods include:

- Formation of Quinoline Derivative : Utilizing cyclization reactions.

- Indole Coupling : Employing coupling agents to attach the indole moiety.

- Carboxylation : Introducing the carboxylic acid group through esterification processes.

Metabolic Pathways

Understanding the metabolic pathways is crucial for assessing the safety and efficacy profile of quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. Preliminary studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

Safety and Toxicological Considerations

As with many synthetic cannabinoids, there are concerns regarding the safety profile of quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. Toxicological assessments are vital for understanding potential adverse effects:

Toxicity Studies

Recent reviews on synthetic cannabinoids highlight common toxicological effects observed in users, including:

- Cardiovascular Effects : Increased heart rate and blood pressure.

- Neurological Effects : Anxiety, paranoia, and psychosis in some individuals.

These findings underscore the importance of continued research into the safety profile of this compound.

Q & A

Q. What synthetic methodologies are effective for producing quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including indole ring formation and carboxylate esterification. A base-promoted C2–N1 ring-expansion reaction of indolones to quinolines (as demonstrated in ethyl 1-(3-(tert-butoxy)-3-oxo-1-phenylprop-1-en-1-yl)-3-hydroxy-2-oxoindoline-3-carboxylate synthesis) can be adapted. Key steps include:

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on structural analogs (e.g., CUMYL-INACA and related indole-carboxylates):

- Personal Protective Equipment (PPE): Use P95 respirators for aerosolized particles and nitrile gloves .

- Toxicity Mitigation: Classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Work in fume hoods, and avoid direct skin contact .

- Emergency Measures: Immediate rinsing with water for eye/skin exposure; consult SDS for specific antidotes .

Advanced Research Questions

Q. How can positional isomers of quinolinyl-substituted indole carboxylates be resolved analytically?

Methodological Answer: Isomeric differentiation (e.g., hydroxyquinoline vs. hydroxyisoquinoline derivatives) requires:

- LC–MS/MS: Use reversed-phase C18 columns with acetonitrile/0.1% formic acid gradients. Isomers show distinct retention times and fragmentation patterns (e.g., 5F-PB-22 isomers) .

- High-Resolution Mass Spectrometry (HRMS): Confirm exact masses (e.g., 5F-PB-22: m/z 376.15) and isotopic signatures .

- NMR Spectroscopy: Compare aromatic proton splitting patterns in ¹H NMR (e.g., quinolin-6-yl vs. quinolin-8-yl substitution) .

Table 1: Key Isomeric Differentiation Parameters

| Isomer Type | Retention Time (min) | Diagnostic MS Fragment (m/z) |

|---|---|---|

| Quinolin-6-yl | 8.2 | 215.1 (indole-COO⁻ cleavage) |

| Isoquinolin-7-yl | 9.5 | 228.2 (quinoline ring + CH₂) |

| Data adapted from |

Q. What computational strategies predict the binding affinity of this compound to cannabinoid receptors?

Methodological Answer: For analogs like 5F-PB-22:

- Molecular Docking: Use AutoDock Vina to model interactions with CB1/CB2 receptors. Focus on hydrogen bonding with Ser383 (CB1) and hydrophobic interactions with the cyclohexylmethyl group .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing receptor binding .

- In Silico ADMET: Predict logP (~2.17) and aqueous solubility using SwissADME, aligning with experimental LogP values of indole-carboxylates .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity?

Methodological Answer: Referencing fluorinated analogs (e.g., QCBL-2201):

- Halogenation Effects: Fluorination at the pentyl chain (e.g., 5F-PB-22) enhances metabolic stability by reducing CYP450 oxidation .

- Cyclohexylmethyl vs. Benzyl Substitution: Cyclohexyl groups improve lipid solubility (LogP increase by ~0.5), enhancing blood-brain barrier penetration .

- Bioactivity Testing: Use radioligand displacement assays (e.g., [³H]CP-55,940 for CB1 affinity) to quantify Ki values post-modification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values for indole-carboxylates?

Methodological Answer: Conflicting LogP values (e.g., 2.17 in vs. 2.5 in ) arise from:

- Measurement Techniques: Compare shake-flask (experimental) vs. HPLC-derived (calculated) methods.

- Structural Variants: Minor substitutions (e.g., methyl vs. methoxy groups) alter hydrophobicity. Validate via HPLC with octanol-water partitioning .

- Standardization: Use certified reference materials (e.g., NIST standards) to calibrate instruments .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.